2-Chloro-N-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C13H10ClN5 |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
2-chloro-N-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H10ClN5/c14-13-18-10-4-2-6-16-11(10)12(19-13)17-8-9-3-1-5-15-7-9/h1-7H,8H2,(H,17,18,19) |
InChI Key |
OYMCXDRILRMWSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC(=NC3=C2N=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrimidine Precursors
A widely adopted method involves the cyclization of 4-amino-5-bromopyrimidine derivatives. For instance, 4-amino-2-chloropyrido[3,2-d]pyrimidine serves as a key intermediate, synthesized via cyclocondensation of 2,4-diaminopyrimidine with β-ketoesters or α,β-unsaturated carbonyl compounds under acidic conditions. This route leverages the reactivity of the amino and halogen substituents to facilitate ring closure. Typical yields range from 60% to 75%, depending on the solvent system (e.g., acetic acid or diphenyl ether) and temperature (150–200°C).
Reductive Condensation Approaches
Alternative methods employ reductive condensation of cyanoenamines with aldehydes. For example, 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine undergoes reductive alkylation with formaldehyde and sodium cyanoborohydride to introduce methyl groups at strategic positions. This method is particularly advantageous for introducing substituents early in the synthesis, enabling modular derivatization of the core structure.
The introduction of the N-(pyridin-3-ylmethyl) group is typically accomplished via alkylation or reductive amination:
Nucleophilic Alkylation
Reaction of 2-chloro-4-aminopyrido[3,2-d]pyrimidine with 3-(chloromethyl)pyridine in the presence of a base (e.g., potassium carbonate or sodium hydride) in DMF at 80–100°C for 12–16 hours affords the target compound. This method achieves moderate yields (60–70%) and requires careful control of stoichiometry to minimize di-alkylation byproducts.
Table 1: Alkylation Conditions and Yields
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 16 | 65 |
| NaH | THF | 60 | 12 | 70 |
| Cs₂CO₃ | DMSO | 100 | 14 | 68 |
Reductive Amination
An alternative approach involves reductive amination of 2-chloro-4-aminopyrido[3,2-d]pyrimidine with pyridine-3-carbaldehyde using sodium triacetoxyborohydride (STAB) in dichloromethane. This method proceeds at room temperature over 24 hours, yielding 75–80% of the desired product with superior selectivity.
Alternative Synthetic Routes
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination has been explored for late-stage functionalization. For instance, coupling 2-chloro-4-bromopyrido[3,2-d]pyrimidine with pyridin-3-ylmethylamine using Pd(OAc)₂ and Xantphos as ligands achieves 55–60% yield. While efficient, this method is limited by the cost of catalysts and sensitivity to oxygen.
Solid-Phase Synthesis
Recent advances utilize resin-bound intermediates to streamline purification. A Wang resin-functionalized pyrido[3,2-d]pyrimidine core undergoes on-resin alkylation with 3-(bromomethyl)pyridine, followed by cleavage with trifluoroacetic acid (TFA). This method achieves 50–55% overall yield but reduces purification challenges.
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Properties
Recent studies indicate that compounds in this class exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown selective activity against breast cancer (MCF-7) and renal cancer cell lines (UO-31) when evaluated using the National Cancer Institute's 60 human cancer cell line panel. Notably, some compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Studies
- Cervical Cancer Model : In vivo studies involving nude mice injected with cervical cancer cells showed that administration of a LOXL2 inhibitor similar to 2-Chloro-N-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-4-amine resulted in significant reductions in tumor size and weight over a three-week treatment period. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days.
- Fibrosis Models : Another study focused on the effects of pyridine derivatives on hepatic stellate cells demonstrated that these compounds could effectively inhibit collagen synthesis, crucial for liver fibrosis progression. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells.
Data Tables
The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | MCF-7 | 0.57 | Cytotoxic |
| Compound B | UO-31 | 1.31 | Cytotoxic |
| Compound C | HepG2 | 1.13 | Cytotoxic |
| Compound D | HCC | 0.99 | Cytotoxic |
Mechanism of Action
The mechanism of action of 2-Chloro-N-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases. By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the regulation of cell cycle checkpoints and the induction of programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[3,2-d]pyrimidin-4-amine Derivatives
- 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (Compound 29): This derivative, optimized for MAP4K4 inhibition, exhibits nanomolar potency (IC₅₀ < 10 nM) and high kinase selectivity. The 2-fluoropyridinyl group at position 6 enhances binding affinity through hydrophobic interactions, while the pyrido[3,2-d]pyrimidine core maintains planar geometry for ATP-binding pocket engagement .
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine :
Synthesized via SNAr between 6-chloropyrido[3,2-d]pyrimidine and 4-fluoroaniline, this compound demonstrates dual inhibitory activity against Mnk and HDAC enzymes, with IC₅₀ values in the micromolar range. The 4-fluorophenyl group improves metabolic stability compared to unsubstituted analogs .
Thieno[3,2-d]pyrimidin-4-amine Derivatives
- 2-Chloro-N-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4-amine: This PROTAC precursor shows potent degradation of Src and IGF-1R proteins in cancer cells (MCF7 and A549) at 5 μM. The trifluoromethylbenzyl group enhances lipophilicity, facilitating cellular uptake .
- 7-Arylthieno[3,2-d]pyrimidin-4-amines: A library of 72 compounds was synthesized via Suzuki coupling, demonstrating broad kinase inhibition. For example, 7-(5-bromobenzofuran-2-yl) derivatives exhibit IC₅₀ values < 1 μM against CK1δ/ε and CLK1 kinases .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The pyridin-3-ylmethyl group in the target compound likely improves aqueous solubility compared to benzyl or aryl substituents.
- Chlorine at position 2 increases electrophilicity, facilitating downstream modifications.
Insights :
- Pyrido[3,2-d]pyrimidin-4-amines show a preference for serine/threonine kinases (e.g., MAP4K4, CK1), while thieno analogs target tyrosine kinases (e.g., Src) .
- The absence of a fluorine or aryl group in the target compound may limit its kinase selectivity compared to fluorinated derivatives.
Biological Activity
2-Chloro-N-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-4-amine is a compound belonging to the pyrido[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology and as kinase inhibitors. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido[3,2-d]pyrimidine backbone with a chloro substituent and a pyridinylmethyl group. Its molecular formula is C13H11ClN4, and it has a molecular weight of 262.71 g/mol. The presence of the chlorine atom and the pyridine moiety is crucial for its biological activity.
Research indicates that compounds in this class often act as inhibitors of various kinases involved in cancer progression. Specifically, this compound is believed to inhibit receptor tyrosine kinases (RTKs), which play pivotal roles in cell signaling pathways that regulate cell growth and survival.
Key Mechanisms:
- Inhibition of RTKs : The compound has shown promise in inhibiting key RTKs such as VEGFR-2 and PDGFR-β, which are implicated in tumor angiogenesis and growth.
- Microtubule Disruption : Similar compounds have been reported to interfere with microtubule dynamics, an essential process for cell division.
Biological Activity and Efficacy
The biological activity of this compound can be summarized based on various studies that assess its effects on cancer cell lines and other biological systems.
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the efficacy of pyrido[3,2-d]pyrimidine derivatives in preclinical models:
- Study on A431 Cells : A study demonstrated that derivatives similar to this compound significantly inhibited cell proliferation and migration in A431 cells, suggesting potential therapeutic applications in epidermal cancers .
- Kinase Inhibition Research : In another investigation focusing on kinase inhibitors for non-small cell lung cancer (NSCLC), compounds from the same structural family were evaluated for their ability to inhibit HER family kinases. The results indicated that these compounds could effectively target resistant cancer cells .
- Microtubule Dynamics : Research involving microtubule-targeting agents showed that similar molecules could disrupt tubulin polymerization, leading to apoptosis in cancer cells. This mechanism was confirmed through various biochemical assays .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-N-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-4-amine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving palladium- or copper-catalyzed coupling reactions. For example, a coupling reaction between a pyridinylmethylamine and a chlorinated pyridopyrimidine core under inert atmosphere (e.g., N₂ or Ar) with catalysts like CuBr or Pd(PPh₃)₄ improves efficiency. Solvent selection (e.g., DMF or toluene) and temperature control (e.g., 35–80°C) are critical. Yields can be optimized by using cesium carbonate as a base, which enhances reactivity in SNAr (nucleophilic aromatic substitution) steps .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., pyridine/pyrimidine protons δ 8.5–9.0 ppm) and carbon shifts (e.g., aromatic carbons δ 120–160 ppm).
- HRMS : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- IR Spectroscopy : Detect functional groups (e.g., N-H stretches ~3300 cm⁻¹).
Cross-validation with X-ray crystallography (if crystalline) resolves structural ambiguities .
Q. What initial biological screening assays are appropriate for evaluating its therapeutic potential?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., p38 MAP kinase) due to structural similarity to pyridopyrazine inhibitors . Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial testing (e.g., MIC against Gram+/Gram– bacteria). Dose-response curves (IC₅₀/EC₅₀) and selectivity indices should be calculated .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Substituent Variation : Modify the pyridine/pyrimidine substituents (e.g., replace chloro with fluoro or methoxy groups) to assess steric/electronic effects.
- Docking Simulations : Use software like AutoDock to predict binding affinities to targets (e.g., kinase ATP-binding pockets).
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with hinge regions) .
Q. How should contradictory data in biological activity or spectroscopic results be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., solvent purity, catalyst batch).
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What strategies are effective in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Reduces side reactions and improves heat management.
- Purification : Use preparative HPLC with C18 columns or recrystallization (e.g., ethyl acetate/hexane).
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
